![molecular formula C22H20O3 B1401519 {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone CAS No. 185140-78-7](/img/structure/B1401519.png)
{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone
Vue d'ensemble
Description
{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, commonly referred to as 4-Methoxy-2-phenylethoxy-phenylmethanone, is a synthetic compound that has been used in scientific research in a variety of applications. It is a member of the phenoxy-methanone family of compounds, which are known for their wide range of biological activities.
Applications De Recherche Scientifique
Antiestrogenic Activity : A study synthesizing and evaluating the antiestrogenic activity of related compounds, including [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, revealed potent antiestrogenic properties in both rats and mice. This compound exhibited high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol (Jones et al., 1979).
Structural Investigation : The crystal structure of a similar compound, (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, was determined, providing insights into its molecular conformation and potential interactions (Akkurt et al., 2003).
Cancer Cell Inhibition : (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a compound from the phenstatin family, was found to exhibit potent cytotoxicity in tumor cell lines, induce G2/M cell cycle arrest, and trigger apoptosis in human leukemia HL-60 cells. This supports its potential as an anticancer therapeutic (Magalhães et al., 2013).
Supramolecular Architecture : A study on the crystal packing of (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone derivatives highlighted the functional role of non-covalent interactions in their supramolecular architectures, including lone pair-π interactions and halogen bonding (Sharma et al., 2019).
In Vivo Antitumor Effects : In vitro and in vivo studies of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone demonstrated its antitumor effects without substantial toxicity, indicating its potential in cancer therapy (Magalhães et al., 2011).
Excited-State Intramolecular Proton Transfer Fluorescence : Research on (2-hydroxy-4-methoxyphenyl)(phenyl)methanone azine revealed aggregation-induced emission and reversible thermochromism based on polymorph-dependent excited-state intramolecular proton transfer fluorescence, a novel approach for developing AIE-active materials (Wei et al., 2013).
Propriétés
IUPAC Name |
[4-[2-(4-methoxyphenyl)ethoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-20-11-7-17(8-12-20)15-16-25-21-13-9-19(10-14-21)22(23)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSKPYBUJPFAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50774880 | |
| Record name | {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50774880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone | |
CAS RN |
185140-78-7 | |
| Record name | {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50774880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



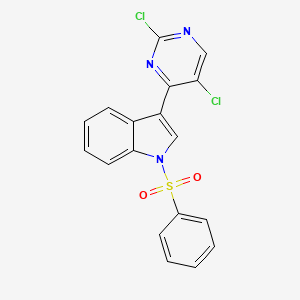
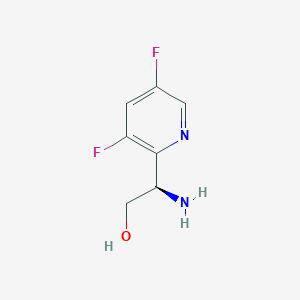
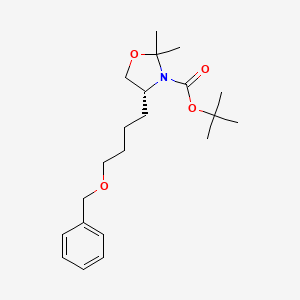
![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)
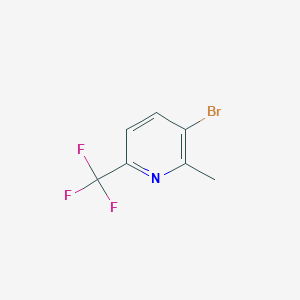
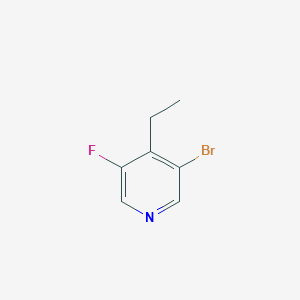
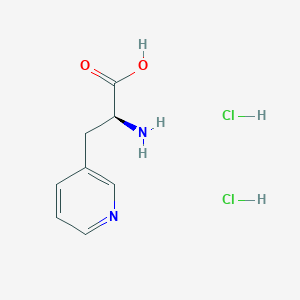
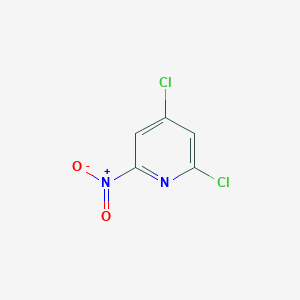
![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)
![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)
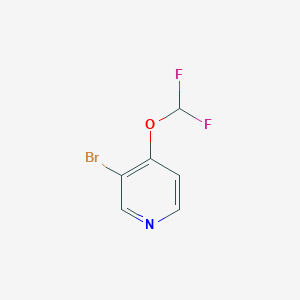
![[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid](/img/structure/B1401457.png)
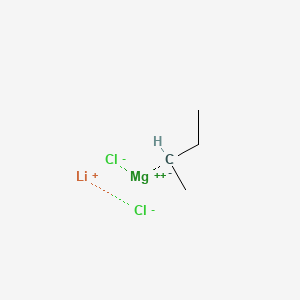
![3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1401459.png)